4-(Chlorosulfonyl)-2-nitrobenzoic Acid
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Overview
Description
4-(Chlorosulfonyl)-2-nitrobenzoic Acid is a chemical compound belonging to the family of benzoic acids. It is characterized by the presence of a chlorosulfonyl group and a nitro group attached to the benzene ring. This compound is a yellow crystalline powder that is soluble in organic solvents but insoluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorosulfonyl)-2-nitrobenzoic Acid typically involves the nitration of benzoic acid followed by chlorosulfonation. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group into the benzene ring . The chlorosulfonation step involves the reaction of the nitrobenzoic acid with chlorosulfonic acid, resulting in the formation of the chlorosulfonyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in optimizing the reaction parameters and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-(Chlorosulfonyl)-2-nitrobenzoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used.
Major Products Formed
Substitution Reactions: Various substituted benzoic acid derivatives.
Reduction Reactions: Amino-substituted benzoic acids.
Oxidation Reactions: Oxidized benzoic acid derivatives.
Scientific Research Applications
4-(Chlorosulfonyl)-2-nitrobenzoic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Chlorosulfonyl)-2-nitrobenzoic Acid involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins and enzymes, leading to their modification and inhibition . The nitro group can participate in redox reactions, affecting the oxidative state of the target molecules . These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzoic acid: Similar in structure but lacks the chlorosulfonyl group.
2-Chloro-5-nitrobenzoic acid: Similar in structure but with different substitution patterns.
Uniqueness
4-(Chlorosulfonyl)-2-nitrobenzoic Acid is unique due to the presence of both the chlorosulfonyl and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-chlorosulfonyl-2-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO6S/c8-16(14,15)4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFTVGHGRFQBNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202427 |
Source
|
Record name | 1,3-Benzenedicarboxylic acid, 1,3-dimethyl ester, polymer with 1,4-dimetyl 1,4-benzenedicarboxylate, 2,2-dimethyl-1,3-propanediol and 1,2-ethanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60202427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54090-40-3 |
Source
|
Record name | Benzoic acid, 4-(chlorosulfonyl)-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054090403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenedicarboxylic acid, 1,3-dimethyl ester, polymer with 1,4-dimetyl 1,4-benzenedicarboxylate, 2,2-dimethyl-1,3-propanediol and 1,2-ethanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60202427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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